![molecular formula C8H6Cl2N4O2 B2583785 ethyl 2,6-dichloro-9H-purine-8-carboxylate CAS No. 2089972-52-9](/img/structure/B2583785.png)
ethyl 2,6-dichloro-9H-purine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dichloro-9H-purine-8-carboxylate is a chemical compound with the molecular formula C8H6Cl2N4O2 . It has a molecular weight of 261.07 . The compound is typically stored at a temperature of 4 degrees Celsius .
Physical and Chemical Properties The compound is a powder in its physical form . Its InChI code is 1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14) .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The compound 2,6-Dichloropurine has been used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids in water-acetonitrile . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in similar cross-coupling reactions.
Direct Regioselective C-H Cyanation of Purines
A direct regioselective C-H cyanation of purines has been developed . This process involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H). The cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in similar cyanation reactions.
Synthesis of Purine Derivatives
Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in the synthesis of purine derivatives with similar biological activities.
Synthesis of 8-Cyanopurines
The cyanation of less reactive 2-chloropurines required harsh reaction conditions . Similarly, 8-cyanopurines were prepared from the corresponding 8-halopurines through a 3/4-step traditional protocol involving swapping the bromine to a more electronegative fluorine . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in the synthesis of 8-cyanopurines.
Safety and Hazards
properties
IUPAC Name |
ethyl 2,6-dichloro-7H-purine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFCVOYZYHPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,6-dichloro-9H-purine-8-carboxylate | |
CAS RN |
2089972-52-9 |
Source
|
Record name | ethyl 2,6-dichloro-9H-purine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.